Methyl 2-Hydroxyadapalene Methyl 2-Hydroxyadapalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206796
InChI:
SMILES:
Molecular Formula: C₂₉H₃₀O₄
Molecular Weight: 442.55

Methyl 2-Hydroxyadapalene

CAS No.:

Cat. No.: VC0206796

Molecular Formula: C₂₉H₃₀O₄

Molecular Weight: 442.55

* For research use only. Not for human or veterinary use.

Methyl 2-Hydroxyadapalene -

Specification

Molecular Formula C₂₉H₃₀O₄
Molecular Weight 442.55

Introduction

Chemical Structure and Properties

2-Hydroxy Adapalene Methyl Ester is chemically defined as methyl 6-(3-(3-hydroxyadamantan-1-yl)-4-methoxyphenyl)-2-naphthoate. This compound features a hydroxyl group on the adamantane moiety, differentiating it from the parent adapalene methyl ester .

Physical and Chemical Properties

The physical and chemical properties of 2-Hydroxy Adapalene Methyl Ester are summarized in the following table:

PropertyValue
IUPAC NameMethyl 6-(3-(3-hydroxyadamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
Molecular FormulaC29H30O4
Molecular Weight442.56 g/mol
CAS Registry NumberNot Assigned
Physical AppearanceNot Specified
Storage ConditionStore at 2-8°C in a well-closed container
Handling Condition25-30°C in a well-closed container
Chromatographic Purity>90%

The molecular structure includes a naphthoic acid methyl ester moiety connected to a methoxyphenyl group, which is further substituted with a hydroxyadamantane group. The hydroxyl group on the adamantane ring distinguishes this compound from the parent adapalene methyl ester .

Relationship to Adapalene

2-Hydroxy Adapalene Methyl Ester is closely related to adapalene, which is a synthetic retinoid with the IUPAC name 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. Adapalene is extensively used in dermatology for its anti-inflammatory properties and efficacy in treating acne vulgaris .

Structural Comparison with Adapalene

The main structural differences between 2-Hydroxy Adapalene Methyl Ester and adapalene are:

  • The presence of a methyl ester group instead of the carboxylic acid in adapalene

  • The addition of a hydroxyl group on the adamantane moiety

  • Resulting increased molecular weight (442.56 g/mol compared to 412.52 g/mol for adapalene)

These structural modifications impact the compound's physicochemical properties, including solubility, stability, and receptor binding potential, which may influence its biological activity compared to the parent drug.

Analytical Applications

2-Hydroxy Adapalene Methyl Ester serves as an important analytical standard in the pharmaceutical industry, particularly in quality control processes for adapalene production.

Analytical Techniques for Identification and Quantification

The analytical characterization of 2-Hydroxy Adapalene Methyl Ester typically involves the following techniques:

Analytical TechniqueApplicationReference
1H-NMR SpectroscopyStructural confirmation
Mass SpectrometryMolecular weight confirmation and fragmentation pattern analysis
High-Performance Liquid Chromatography (HPLC)Purity determination and quantification
Liquid Chromatography-Mass Spectrometry (LC-MS)Sensitive and specific detection in complex matrices

Future Research Directions

Several promising avenues exist for future research on 2-Hydroxy Adapalene Methyl Ester:

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